molecular formula C18H15NO2S B11368090 S-(4-methylphenyl) 5-(4-methylphenyl)-1,2-oxazole-3-carbothioate

S-(4-methylphenyl) 5-(4-methylphenyl)-1,2-oxazole-3-carbothioate

Cat. No.: B11368090
M. Wt: 309.4 g/mol
InChI Key: NKLQOWNFTNCYFB-UHFFFAOYSA-N
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Description

[5-(4-METHYLPHENYL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE is a complex organic compound that features both oxazole and sulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-METHYLPHENYL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE typically involves the reaction of 4-methylphenyl derivatives with appropriate oxazole precursors. One common method involves the use of hydrogen peroxide and acetic acid under microwave activation to achieve the desired product . The reaction conditions are optimized to ensure high yield and purity, with microwave activation significantly reducing reaction time compared to conventional heating methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[5-(4-METHYLPHENYL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid under microwave activation.

    Substitution: Various nucleophiles such as amines and thiols under mild conditions.

Major Products

    Oxidation: Sulfinyl and sulfonyl derivatives.

    Substitution: Products with different nucleophiles replacing the sulfanyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology and Medicine

In biological and medicinal research, [5-(4-METHYLPHENYL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE is investigated for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of [5-(4-METHYLPHENYL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or disrupt cellular processes by binding to active sites or altering protein functions . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole
  • 5-[(4-Methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole
  • [5-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-3-YL]METHANAMINE HYDROCHLORIDE

Uniqueness

Compared to similar compounds, [5-(4-METHYLPHENYL)-1,2-OXAZOL-3-YL][(4-METHYLPHENYL)SULFANYL]METHANONE stands out due to its dual functional groups, which provide unique reactivity and potential for diverse applications. Its structure allows for specific interactions that may not be possible with other compounds, making it a valuable molecule in research and industry .

Properties

Molecular Formula

C18H15NO2S

Molecular Weight

309.4 g/mol

IUPAC Name

S-(4-methylphenyl) 5-(4-methylphenyl)-1,2-oxazole-3-carbothioate

InChI

InChI=1S/C18H15NO2S/c1-12-3-7-14(8-4-12)17-11-16(19-21-17)18(20)22-15-9-5-13(2)6-10-15/h3-11H,1-2H3

InChI Key

NKLQOWNFTNCYFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)SC3=CC=C(C=C3)C

Origin of Product

United States

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